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molecular formula C12H11N5 B8453269 4-Hydrazino-2-phenyl-1H-imidazo[4,5-c]pyridine

4-Hydrazino-2-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No. B8453269
M. Wt: 225.25 g/mol
InChI Key: UKGUTBYAIUTKHE-UHFFFAOYSA-N
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Patent
US07625888B2

Procedure details

A mixture of 130 mg (0.568 mmol) of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine, 0.110 mL (114 mg, 2.4 mmol) of hydrazine hydrate, and 3 mL of 2-methoxyethanol was stirred at reflux for 2 days. The cooled solution was concentrated, and the residue was partitioned between ethyl acetate and water. The organic phase was dried over sodium sulfate, filtered and concentrated to yield the title compound. LC-MS 226 (M+1).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1.O.[NH2:18][NH2:19]>COCCO>[NH:18]([C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1)[NH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
ClC1=NC=CC2=C1N=C(N2)C2=CC=CC=C2
Name
Quantity
0.11 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=CC2=C1N=C(N2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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